molecular formula C17H17F3N4O B2645951 2,2,2-trifluoro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)acetamide CAS No. 899986-15-3

2,2,2-trifluoro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)acetamide

Cat. No.: B2645951
CAS No.: 899986-15-3
M. Wt: 350.345
InChI Key: STUIMBTYBVBPCE-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)acetamide is a synthetic organic compound characterized by the presence of trifluoromethyl, piperidine, and pyridazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine-Pyridazine Intermediate: The initial step involves the synthesis of a piperidine-pyridazine intermediate. This can be achieved through a nucleophilic substitution reaction where piperidine is reacted with a suitable pyridazine derivative under basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a trifluoromethylation reaction. This step often employs reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

    Acylation: The final step involves the acylation of the intermediate with 2,2,2-trifluoroacetyl chloride to form the desired compound.

Industrial Production Methods

For large-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors and automated systems to ensure precise control over reaction conditions. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is increasingly being adopted in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution with sodium hydride in DMF (dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2,2,2-trifluoro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a lead compound for drug development.

    Chemical Biology: The compound serves as a tool to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target by increasing lipophilicity and metabolic stability. The piperidine and pyridazine moieties may contribute to the compound’s ability to modulate biological pathways by interacting with specific protein domains.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its trifluoromethyl group, which enhances its metabolic stability and binding affinity. Additionally, the combination of piperidine and pyridazine moieties provides a versatile scaffold for further chemical modifications and optimization for specific biological targets.

Properties

IUPAC Name

2,2,2-trifluoro-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O/c18-17(19,20)16(25)21-13-6-4-12(5-7-13)14-8-9-15(23-22-14)24-10-2-1-3-11-24/h4-9H,1-3,10-11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUIMBTYBVBPCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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